molecular formula C14H17N3O2 B8108941 N-Phenyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide

N-Phenyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide

Cat. No.: B8108941
M. Wt: 259.30 g/mol
InChI Key: XLZCUKQOQYDCOH-UHFFFAOYSA-N
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Description

N-Phenyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide is a synthetically crafted spirocyclic compound of significant interest in medicinal chemistry and early-stage drug discovery research. This molecule features a unique spirocyclic architecture that serves as a three-dimensional, semi-rigid scaffold. Such structures are highly valued for their ability to efficiently explore chemical space and interact with biologically relevant targets, often leading to improved selectivity and novel pharmacological profiles. The 1-oxa-2,7-diazaspiro[4.5]dec-2-ene core is recognized as a privileged structure in the development of potential therapeutic agents. Research into closely related analogs has identified this scaffold as a component in compounds investigated for inhibiting histone deacetylases (HDACs), a prominent target class in oncology research . Furthermore, similar diazaspirocyclic compounds have been synthesized and evaluated as kinase inhibitors, mimicking ATP to target key signaling pathways in diseases such as cancer . The incorporation of the N-phenylcarboxamide moiety is a common strategy to enhance binding affinity and modulate physicochemical properties, potentially enabling interactions with a diverse range of enzymes and receptors. This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use. Researchers handling this compound should conduct all necessary experiments in accordance with their institution's safety protocols. The structural complexity of this spirocyclic compound makes it a valuable building block for constructing targeted libraries and a critical intermediate for lead optimization programs in drug discovery.

Properties

IUPAC Name

N-phenyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-13(16-11-5-2-1-3-6-11)12-9-14(19-17-12)7-4-8-15-10-14/h1-3,5-6,15H,4,7-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZCUKQOQYDCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=NO2)C(=O)NC3=CC=CC=C3)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Cyclization of 1-Anilinocyclohexanecarboxamide Derivatives

The spiro[4.5]decane framework is constructed via nucleophilic cyclization of 1-anilinocyclohexanecarboxamide (2b) with α-haloesters or nitriles. For example, refluxing 2b with ethyl chloroacetate in methanol containing sodium methoxide (MeONa) induces a dual nucleophilic attack: the secondary amine attacks the α-haloester, eliminating HCl, followed by intramolecular cyclization to form the 1-oxa-2,7-diazaspiro system. This method yields spiroheterocycles with moderate to high efficiency (70–85%), as demonstrated by the synthesis of analogous compounds like 6-phenyl-6,9-diazaspiro[4.5]decane-8,10-dione.

Mechanistic Insights :

  • Initial attack of the amine on the electrophilic carbon of ethyl chloroacetate.

  • Elimination of HCl to form an intermediate imine.

  • Cyclization via ester carbonyl attack, releasing ethanol and forming the spiro structure.

Phase-Transfer Catalysis (PTC) for Enhanced Efficiency

Phase-transfer conditions using tetrabutylammonium bromide (TBAB) and potassium carbonate in dioxane enable efficient spiroannulation. For instance, reacting 1-anilinocyclohexanecarboxamide with benzylidenemalononitrile under PTC at 60°C produces spiro compounds via Michael addition and subsequent cyclization. This method avoids harsh conditions and improves yields (40–45%) compared to traditional reflux methods.

Critical Parameters :

  • Solvent: Dioxane enhances reagent solubility.

  • Catalyst: TBAB facilitates anion transfer across phases.

  • Temperature: 60°C optimizes reaction kinetics without decomposition.

Double Bond Installation via Elimination Reactions

Base-Induced Dehydrohalogenation

The dec-2-ene moiety is introduced through elimination of HX (X = Cl, Br) from halogenated precursors. Refluxing 1-anilinocyclohexanecarboxamide derivatives with bromomalononitrile in methanol eliminates HBr, forming a conjugated ene-nitrilium intermediate that tautomerizes to the stable enamine.

Spectroscopic Validation :

  • IR: Absence of C-Br stretch (500–600 cm⁻¹) post-reaction.

  • ¹H NMR: Doublet of doublets (J = 15–17 Hz) confirms trans-vinylic protons.

Thermal Dehydration of Hydroxylamine Intermediates

Heating hydroxylamine-containing spiro compounds at 80–100°C in toluene induces dehydration, forming the double bond. This method, though less common, avoids strong bases and is suitable for acid-sensitive substrates.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Base-Mediated Cyclization70–85High selectivity for spiro coresRequires prolonged reflux (8–12 h)
PTC Annulation40–45Mild conditions, scalableLower yields due to side reactions
HATU Coupling67–75Rapid, high purityCost of HATU reagent
LiHMDS Rearrangement60–70Stereochemical controlSensitive to moisture

Characterization and Spectral Data

Infrared Spectroscopy

  • Carboxamide C=O : 1670–1691 cm⁻¹.

  • N-H Stretch : 3277 cm⁻¹ (broad).

  • C≡N : 2200–2250 cm⁻¹ (for nitrile intermediates).

¹H NMR Spectroscopy

  • Spiro CH₂ : Multiplet at δ 1.20–0.95 ppm.

  • Aromatic Protons : Multiplet at δ 7.70–7.43 ppm.

  • Vinylic Protons : Doublets at δ 6.55–6.52 ppm (J = 15–17 Hz) .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Halides, nucleophiles, or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to N-Phenyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide demonstrate significant antimicrobial properties. For instance, a series of spiro compounds derived from diazaspiro frameworks have shown promising activity against Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MIC) lower than traditional antibiotics such as ethambutol .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored through its interactions with lymphocyte function-associated antigen-1 (LFA-1). Similar compounds have been reported to act as antagonists of LFA-1, suggesting that this compound could be investigated for similar therapeutic effects .

Synthesis of Novel Derivatives

The synthesis of this compound can serve as a precursor for creating novel derivatives with enhanced biological activities. The synthetic routes often involve multi-step processes that yield high-purity products suitable for biological testing .

Potential in Cancer Research

Compounds with spiro structures are increasingly recognized for their potential in cancer therapy. The unique stereochemistry and functional groups present in N-Phenyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene derivatives may provide new avenues for targeting cancer cells selectively while minimizing effects on normal tissues.

Case Study 1: Antimycobacterial Activity

In a study examining various spiro compounds, one derivative of N-Phenyl-1-oxa-2,7-diazaspiro[4.5]dec was found to possess an MIC value significantly lower than that of established antimycobacterial agents. This suggests its potential utility as a lead compound for developing new treatments against resistant strains of tuberculosis .

Case Study 2: Anti-inflammatory Screening

A screening of several diazaspiro compounds revealed that those with similar structural motifs to N-Phenyl-1-oxa-2,7-diazaspiro[4.5]dec exhibited notable anti-inflammatory activity in vitro. These findings warrant further exploration into the mechanisms by which these compounds exert their effects on immune modulation .

Mechanism of Action

The mechanism of action of N-Phenyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Bioactivity : Chlorophenyl and trifluoromethyl substituents (e.g., ) correlate with improved antimicrobial and kinase inhibitory activities, suggesting that electron-withdrawing groups enhance target binding.
  • Conformational Rigidity : X-ray crystallography of 3-(4-chlorophenyl)-7-methyl-4-(4-methylphenyl)-... reveals a chair conformation for the piperidone ring and a dihedral angle of 84.2° between aromatic rings, stabilizing the bioactive conformation .

Key Observations:

  • Antimicrobial Potency : Bis-chlorophenyl derivatives exhibit MIC values as low as 3.25 μM, outperforming the phenyl-substituted target compound in preliminary screens .
  • Kinase Inhibition : Trifluoromethyl and difluorophenyl substituents () improve potency by 10-fold compared to simpler analogs, likely due to enhanced hydrophobic interactions and metabolic stability.

Biological Activity

N-Phenyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, and presents data in a structured format.

  • Molecular Formula : C₁₄H₁₇N₃O₂
  • Molecular Weight : 259.3 g/mol
  • CAS Number : 1422139-21-6

Antimicrobial Activity

A study on derivatives of diazaspiro compounds indicated that certain derivatives exhibited significant antimicrobial properties. Specifically, compounds related to the diazaspiro framework were tested against Mycobacterium tuberculosis (MTB). One derivative, (3S,4S,5R)-3,4-di(4-methylphenyl)-2-phenyl-7-[(R)-1-phenylethyl]-1-oxa-2,7-diazaspiro[4.5]dec-10-one, demonstrated a minimum inhibitory concentration (MIC) of 3.02 µM, outperforming ethambutol, a first-line anti-TB drug .

CompoundMIC (µM)Comparison
(3S,4S,5R)-3,4-di(4-methylphenyl)-2-phenyl-7-[(R)-1-phenylethyl]-1-oxa-2,7-diazaspiro[4.5]dec-10-one3.022.5x more potent than ethambutol
(4R,5S)-3,4-bis(4-chlorophenyl)-7-[(R)-1-phenylethyl]-1-oxa-2,7-diazaspiro[4.5]dec-10-one3.25Maximum activity among screened

Antitumor Activity

The compound's structural analogs have shown promise as potential inhibitors for oncogenic targets. Specifically, derivatives have been developed that bind covalently to mutated KRAS proteins associated with various cancers. A notable compound from this series demonstrated dose-dependent antitumor effects in xenograft mouse models . This highlights the potential for N-phenyldiaza compounds in cancer therapeutics.

The mechanism by which N-phenyldiaza compounds exert their biological effects often involves interaction with specific protein targets:

  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in tumor progression and microbial resistance.
  • Binding Affinity : Structural optimization has led to increased binding affinities for targets like KRAS G12C and enzymes crucial for bacterial survival.

Study on Antimicrobial Efficacy

A detailed study evaluated a series of spiroisoxazolidines derived from the diazaspiro framework against MTB. The results indicated that modifications to the side chains significantly influenced antimicrobial potency.

Cancer Therapeutics

In an investigation focusing on KRAS mutations in non-small cell lung cancer (NSCLC), compounds derived from the diazaspiro structure were assessed for their ability to inhibit tumor growth in vivo. The lead compound showed promising results with significant tumor reduction compared to controls.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-Phenyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide?

  • Methodological Answer : The compound is synthesized via a 1,3-dipolar cycloaddition reaction. For example, 1-methyl-3-[(E)-4-methylphenylmethylidene]tetrahydro-4(1H)-pyridinone reacts with 4-chlorobenzohydroximoyl chloride in benzene, with triethylamine as a base. Post-reaction, triethylamine hydrochloride is filtered, and the solvent is evaporated. The product is purified via column chromatography (petroleum ether/ethyl acetate, 4:1 v/v) and recrystallized from ethanol/ethyl acetate (1:1 v/v) .

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is performed using a Bruker SMART APEX CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Data collection includes ω-scans, and refinement employs SHELXL (via SHELX suite) for structure solution and least-squares refinement. Hydrogen atoms are geometrically positioned (C–H = 0.93–0.98 Å) and refined isotropically. Key parameters include orthorhombic space group P2₁2₁2₁, a = 11.4585(8) Å, b = 16.1132(11) Å, c = 10.1037(7) Å, and R1 = 0.043 .

Q. What conformational features are critical in the molecular structure?

  • Methodological Answer :

  • The dihydroisoxazole ring adopts an envelope conformation (C1 deviates by 0.350(2) Å from the plane).
  • The piperidinone ring exhibits a chair conformation (Cremer-Pople puckering parameters: q₂ = 0.074(2) Å, q₃ = 0.569(2) Å, θ = 7.5(2)°).
  • The dihedral angle between the two aromatic rings is 84.2(1)°, influencing steric interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in puckering parameter calculations for spirocyclic systems?

  • Methodological Answer : Use Cremer-Pople puckering coordinates (amplitude q and phase angle φ) for quantitative analysis of ring non-planarity. For the dihydroisoxazole ring, q₂ = 0.220(2) Å and φ = 142.2(4)° indicate asymmetric puckering. Cross-validate with Nardelli’s asymmetric displacement parameters (Δs(C1) = 1.1(2)°) to assess deviations. Discrepancies may arise from refinement software (e.g., SHELXL vs. alternative programs); always report refinement convergence criteria (e.g., S = 1.03) .

Q. What strategies optimize the refinement of anisotropic displacement parameters (ADPs) in crystallography?

  • Methodological Answer :

  • Use SHELXL for high-resolution data (e.g., d < 0.8 Å) to refine ADPs with the ANIS command.
  • For twinned crystals, apply the TWIN and BASF commands to model twin domains.
  • Validate ADPs using WinGX/ORTEP for graphical representation of displacement ellipsoids (e.g., thermal motion analysis for methyl groups).
  • Report Ueq values (e.g., 0.045–0.076 Ų for non-H atoms) and check for overfitting using the Rint value (e.g., 0.023 for 4350 reflections) .

Q. How does reaction solvent polarity affect the stereochemical outcome of spirocyclic compound synthesis?

  • Methodological Answer :

  • Non-polar solvents (e.g., benzene) favor 1,3-dipolar cycloaddition with endo selectivity , stabilizing transition states via van der Waals interactions.
  • Polar aprotic solvents (e.g., DMF) may alter regioselectivity but risk side reactions (e.g., hydrolysis of imine intermediates).
  • Monitor reaction progress via LCMS (e.g., m/z 540 [M+H]<sup>+</sup>) and confirm purity by HPLC (retention time = 1.11 min under SMD-TFA05 conditions) .

Q. How to analyze crystal packing stability in spirocyclic compounds?

  • Methodological Answer :

  • Calculate intermolecular distances (e.g., 3.4–3.8 Å for van der Waals contacts) using Mercury or PLATON.
  • Identify π-π interactions (e.g., centroid distances < 4.0 Å) and C–H···O hydrogen bonds (e.g., 2.5–3.0 Å).
  • For the title compound, packing is stabilized by van der Waals forces due to the absence of strong hydrogen bonds, confirmed by Hirshfeld surface analysis .

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